molecular formula C16H24N2O B12814592 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane

Cat. No.: B12814592
M. Wt: 260.37 g/mol
InChI Key: UQEQWIQKNZHDOR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane (CAS: 893746-75-3; molecular formula: C₁₆H₂₄N₂O) is a spirocyclic compound featuring a cyclohexane ring fused to a diazepane moiety, substituted with a 4-methoxyphenyl group. This compound is synthesized via a two-step process: (1) condensation of a carboxylic acid derivative with ethylenediamine under acidic conditions, yielding a diketopiperazine intermediate (5f), followed by (2) alkylation with agents like methyl bromoacetate or benzyl chloride in the presence of K₂CO₃ and a phase-transfer catalyst . The final product is obtained in 60% yield as a buff-colored solid with a melting point of 110°C .

Key spectral data include:

  • IR: Absence of NH bands (indicative of alkylation) and carbonyl stretches at ~1720–1685 cm⁻¹ .
  • ¹H-NMR: Signals at δ 3.75 (OCH₃), δ 6.73–6.95 (aromatic protons), and δ 1.18–1.88 (cyclohexyl CH₂ groups) .
  • ¹³C-NMR: Peaks at δ 56.50 (OCH₃), δ 170.73–176.09 (carbonyl carbons), and δ 127.79–145.77 (aromatic carbons) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C16H24N2O/c1-19-15-7-5-14(6-8-15)18-12-11-17-13-16(18)9-3-2-4-10-16/h5-8,17H,2-4,9-13H2,1H3

InChI Key

UQEQWIQKNZHDOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC23CCCCC3

Origin of Product

United States

Preparation Methods

Method 1: Barbituric Acid-Based Cyclocondensation

Procedure ():

  • Reactants :
    • 1,5-Di(4-methoxyphenyl)-1,4-pentadien-3-one (divinylketone derivative).
    • N,N-Dimethylbarbituric acid.
  • Conditions :
    • Solvent: Dichloromethane or ethanol.
    • Catalyst: Triethylamine (1.25 equiv).
    • Temperature: Reflux or microwave irradiation (200 W, 40°C).
    • Time: 15–60 minutes.
  • Workup :
    • Extraction with ethyl acetate or chloroform.
    • Purification via column chromatography (hexane/ethyl acetate).

Yield : 78–92% (microwave-assisted).

Method 2: Palladium-Catalyzed Hydrogenation

Procedure (adapted from):

  • Precursor Synthesis :
    • React cyclohexanone with nitromethane and ammonia water to form 1-nitromethylcyclohexylamine.
    • Hydrochloric acid treatment yields the hydrochloride salt.
  • Hydrogenation :
    • Catalyst: 5–10% Pd/C.
    • Pressure: 0.1–0.4 MPa.
    • Temperature: 20–60°C.
  • Functionalization :
    • React 1-aminomethylcyclohexylamine dihydrochloride with 4-methoxyphenylacetyl chloride in the presence of NaOH/KOH.

Critical Parameters :

  • Molar ratio of cyclohexanone to nitromethane: 1.0–4.5.
  • Base selection (NaOH vs. KOH) impacts ring-closure efficiency.

Optimization Data Table

Parameter Method 1 () Method 2 ()
Reaction Time 15 min (microwave) 16–24 h (hydrogenation)
Temperature 40°C 20–80°C
Catalyst Triethylamine Pd/C (5–10%)
Yield Up to 92% 67–81%
Purity (HPLC) >99% 99.3–99.6%

Structural Confirmation

  • Spectroscopic Data :
    • ¹H NMR : Peaks at δ 7.3–7.4 (aryl protons), δ 3.8 (methoxy group), δ 2.4–2.9 (spirocyclic CH₂).
    • IR : Stretching bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
  • X-ray Crystallography : Confirms spirocyclic geometry in analogous compounds.

Challenges and Alternatives

  • Regioselectivity : Competing pathways may form undesired regioisomers. Use of chiral catalysts (e.g., R- or S-acyl derivatives) improves stereochemical control.
  • Scalability : Microwave synthesis offers faster kinetics but requires specialized equipment. Conventional reflux remains viable for large-scale production.

Comparative Analysis of Methods

Aspect Barbituric Acid Route Hydrogenation Route
Speed Fast (microwave) Slow (multi-step)
Functional Group Tolerance High Moderate
Equipment Requirements Microwave reactor Hydrogenation chamber

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides with bases like sodium hydroxide.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane possesses anticonvulsant properties similar to other diazaspiro compounds. These compounds can modulate neurotransmitter systems, which is crucial in the context of epilepsy.

Anticancer Potential

The compound has been studied for its anticancer effects, particularly against liver adenocarcinoma cells. In vitro studies have shown promising results, indicating significant cytotoxicity that could lead to the development of new anticancer agents .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that this compound may also have potential as an antibiotic agent.

Modulation of GABA Receptors

Compounds within the diazaspiro family are known for their interaction with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission and are implicated in anxiety and seizure disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylphenyl)-1,4-diazaspiro[5.5]undecaneMethyl group instead of methoxyAnticonvulsant activity
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decaneDifferent spirocyclic frameworkAnticonvulsant activity
1-(Phenyl)-1,4-diazaspiro[5.5]undecaneLacks substituents on phenylVaries; less potent than methoxy
1-(3-Methoxyphenyl)-1,4-diazaspiro[5.5]undecaneMethoxy at different positionPotentially different activity

This comparison highlights the enhanced biological activity of this compound due to the methoxy substitution on the phenyl ring.

Case Studies

Case Study 1: Anticancer Activity
A study investigated various diazaspiro compounds for their anticancer effects, including this compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of nitro-substituted compounds found that derivatives similar to this compound showed enhanced activity against Gram-positive bacteria, indicating its potential for developing new antibiotics.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the diazaspiro structure can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Features
1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane (5f) 4-OCH₃ 60 110 OCH₃ signal at δ 3.75; aromatic doublets at δ 6.73/6.95
1-Phenyl-1,4-diazaspiro[5.5]undecane (5d) Phenyl 80 162 Aromatic multiplet at δ 7.02–7.32; no OCH₃ signals
1-(4-Methylphenyl)-1,4-diazaspiro[5.5]undecane (5e) 4-CH₃ 85 183 Methyl signal at δ 2.35; higher melting point due to enhanced crystallinity
7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane (3a) 4-F; dimethyl tetraone >90 N/A Fluorine-induced deshielding in ¹⁹F-NMR; tetraone carbonyls at 1720–1685 cm⁻¹
1-(4-Methoxyphenyl)-4-(tetrazolylmethyl) derivative (6x) 4-OCH₃; tetrazolylmethyl 66 73 NH band at 3419 cm⁻¹; tetrazole C=N at 153.48 ppm

Key Observations :

  • Substituent Impact on Yield : Electron-donating groups (e.g., OCH₃, CH₃) generally result in lower yields (60–85%) compared to unsubstituted phenyl derivatives (80%) due to steric or electronic effects during alkylation .
  • Melting Points : Bulky or polar substituents (e.g., tetrazolylmethyl) reduce crystallinity, lowering melting points (e.g., 73°C for 6x vs. 110°C for 5f) .

Electronic and Spectroscopic Comparisons

  • Fluorine vs. Methoxy Groups : Fluorine substituents (3a) induce electron-withdrawing effects, altering UV-Vis absorption and NMR chemical shifts compared to electron-donating OCH₃ groups (5f) .
  • Tetrazole Impact : The tetrazole ring in 6x introduces additional NH stretching (3419 cm⁻¹) and C=N signals (153.48 ppm), absent in parent compounds .

Biological Activity

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound features a methoxy group on the phenyl ring, which enhances its lipophilicity and bioavailability, thereby influencing its pharmacological effects. This article explores the biological activity of this compound, particularly focusing on its anticonvulsant properties and interactions with neurotransmitter systems.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This compound's spirocyclic framework allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity. Studies have shown that similar diazaspiro compounds possess neuroprotective properties and can modulate neurotransmitter systems, particularly in the context of epilepsy and other neurological disorders . The methoxy substitution on the phenyl ring may enhance its interaction with neural pathways involved in seizure activity.

In a comparative study of related compounds, this compound demonstrated superior potency, with an effective dose (ED50) significantly lower than traditional anticonvulsants like Phenobarbital and Ethosuximide . The following table summarizes the anticonvulsant profiles of selected diazaspiro compounds:

Compound NameED50 (mmol/kg)Comparison to Reference Drugs
This compound0.004314x more potent than Phenobarbital (0.06)
6-aryl-9-substituted-6,9-diazaspiro[4.5]decane0.0191.8x more potent than Diphenylhydantoin (0.034)
6-(4-Methylphenyl)-1,4-diazaspiro[5.5]undecaneVariesLess potent than methoxy-substituted variants

The anticonvulsant effects of this compound are believed to be mediated through modulation of neurotransmitter systems, particularly GABAergic pathways. The compound may enhance GABA receptor activity or inhibit excitatory neurotransmission, thus stabilizing neuronal excitability during seizure episodes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of various diazaspiro compounds in animal models of epilepsy. Results indicated that this compound significantly reduced seizure frequency and duration compared to control groups .
  • Mechanistic Insights : Another investigation focused on the interaction between this compound and specific neurotransmitter receptors using electrophysiological methods. The results showed enhanced inhibitory postsynaptic potentials in neurons treated with the compound, suggesting its role in enhancing GABAergic transmission .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane?

Answer:
The compound is typically synthesized via multi-step organic reactions , including:

  • Double Michael Addition : Base-promoted [5+1] cyclization of diarylideneacetones with barbituric acid derivatives to form the spirocyclic core .
  • Phase Transfer Catalysis (PTC) : Use of PEG-400 or Aliquate-336 to facilitate alkylation or cyclization steps under mild conditions, as demonstrated in analogous spirocyclic syntheses .
  • Reductive Amination : For introducing the 4-methoxyphenyl group, borane-dimethyl sulfide (BDMS) or AlCl₃-NaBH₄ systems in tetrahydrofuran (THF) are effective .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves the spirocyclic conformation and stereochemistry, as seen in structurally related diazaspiro compounds .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring junction symmetry. For example, distinct splitting patterns for methylene protons near the spiro center are diagnostic .
  • FT-IR : Identifies functional groups (e.g., C=O, N-H stretches) and hydrogen bonding in the solid state .

Advanced: How do computational models predict the reactivity of this compound in polymerization or ring-opening reactions?

Answer:

  • SAM1 Semi-Empirical Calculations : Used to study acid-catalyzed polymerization mechanisms of analogous tetraoxaspiro[5.5]undecanes. Activation energies and enthalpies are calculated to predict single- vs. double-ring opening pathways .
  • Density Functional Theory (DFT) : Models substituent effects (e.g., electron-donating methoxy groups) on ring strain and nucleophilic attack sites .

Advanced: What strategies address stereochemical contradictions in spirocyclic compounds like this?

Answer:

  • Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers, as applied to insect-derived spiroacetals with confirmed (2S,6R,8S) configurations .
  • Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric synthesis to control spiro center stereochemistry during cyclization .

Advanced: How does structural modification of the diazaspiro core influence pharmacological activity?

Answer:

  • Substituent Effects : Introducing fluorinated aryl groups (e.g., 4-trifluoromethylphenyl) enhances metabolic stability and binding affinity in related diazaspiro derivatives acting as enzyme inhibitors .
  • Spiro Ring Expansion : Larger rings (e.g., diazaspiro[5.6] systems) alter conformational flexibility, impacting interactions with biological targets like vasopressin receptors .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Rh) improve regioselectivity in cyclotrimerization reactions but require rigorous control of ligand stereochemistry to avoid racemization .
  • Green Solvent Systems : Replacing THF with cyclopentyl methyl ether (CPME) reduces side reactions during reductive amination .

Advanced: How do conflicting solubility data for diazaspiro compounds impact formulation studies?

Answer:

  • Intrinsic Solubility Measurement : Use of shake-flask or potentiometric methods for accurate determination. For example, 3-thio-2,4-diazaspiro[5.5]undecane-1,3,5-trione shows intrinsic solubility of 3.45 × 10⁻⁴ M in water .
  • Salt Formation : Hydrochloride salts (e.g., venlafaxine HCl analogs) improve aqueous solubility for in vivo studies .

Advanced: What analytical workflows resolve impurities in spirocyclic compound synthesis?

Answer:

  • High-Resolution LC-MS : Detects trace byproducts (e.g., open-chain intermediates) using columns like Chromolith® RP-18e .
  • Forced Degradation Studies : Acid/thermal stress tests identify labile sites (e.g., methoxy group oxidation) .

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